molecular formula C6H8N2O3S B14060326 2-Amino-5-hydroxybenzenesulfonamide

2-Amino-5-hydroxybenzenesulfonamide

Cat. No.: B14060326
M. Wt: 188.21 g/mol
InChI Key: BVQKIWQHLVATGU-UHFFFAOYSA-N
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Description

2-Amino-5-hydroxybenzenesulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers . This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-hydroxybenzenesulfonamide typically involves the reaction of 2-Amino-5-hydroxybenzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as transition metals can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-hydroxybenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-5-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis.

Uniqueness

2-Amino-5-hydroxybenzenesulfonamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which allows for a broader range of chemical reactions and applications compared to other sulfonamides .

Properties

Molecular Formula

C6H8N2O3S

Molecular Weight

188.21 g/mol

IUPAC Name

2-amino-5-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H8N2O3S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11)

InChI Key

BVQKIWQHLVATGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)N)N

Origin of Product

United States

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